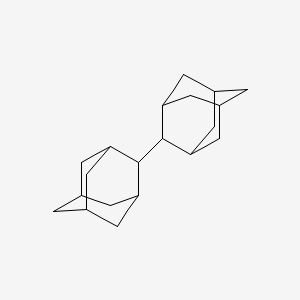

2,2'-Biadamantane

描述

Overview of Adamantane (B196018) and Polymantane Architectures

Historical Context of Adamantane Chemistry

The field of adamantane chemistry traces its origins to the early 20th century. In 1924, H. Decker first proposed the existence of a diamond-like hydrocarbon with the formula C₁₀H₁₆. This theoretical molecule, which he named "decaterpene," was finally isolated from petroleum in 1933 by S. Landa, V. Machacek, and M. Mzourek. wikipedia.org They named the compound adamantane, derived from the Greek word "adamas" meaning diamond, due to the similarity of its carbon framework to the diamond lattice. wikipedia.orgbris.ac.uk

The first laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941, but the process was complex and produced a very low yield. wikipedia.orgnih.govpublish.csiro.au A significant breakthrough occurred in 1957 when Paul von Ragué Schleyer discovered a more efficient synthesis through the Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene. nih.govnih.gov This development made adamantane and its derivatives more accessible for research, paving the way for extensive investigation into their properties and applications. nih.gov The discovery of the antiviral properties of amantadine (B194251) (1-aminoadamantane) in the 1960s marked the beginning of adamantane's role in medicinal chemistry. nih.govpublish.csiro.au

Structural Features of Diamondoids

Diamondoids are a class of cage-like, saturated hydrocarbons whose carbon-carbon framework is a superimposable fragment of the diamond lattice. arxiv.orgtaylorfrancis.com This structural characteristic imparts exceptional stability, rigidity, and high melting points compared to other hydrocarbons. arxiv.org The smallest and most fundamental diamondoid is adamantane (C₁₀H₁₆), which consists of a single cage structure. arxiv.orgoxinst.com

Higher diamondoids, also known as polymantanes, are formed by the fusion of multiple adamantane units. arxiv.orgresearchgate.net The lower diamondoids, including adamantane, diamantane (two cages), and triamantane (B83405) (three cages), each have only one structural isomer. oxinst.com However, as the number of cages increases to four or more (tetramantane, pentamantane, etc.), the number of possible structural isomers grows significantly. oxinst.comresearchgate.net Diamondoids are characterized by their sp³-hybridized carbon atoms, leading to three-dimensional and virtually strain-free structures. oxinst.com

Significance of Cage Hydrocarbons in Chemical Research

Cage hydrocarbons, particularly diamondoids, have garnered significant interest in various fields of chemical research due to their unique properties. Their rigid and well-defined structures make them ideal molecular building blocks for nanotechnology and materials science. arxiv.orgnih.gov The thermal and chemical stability of diamondoids makes them suitable for applications requiring robust materials. arxiv.orgtaylorfrancis.com

In medicinal chemistry, the adamantane moiety is often incorporated into drug molecules to enhance their lipophilicity and improve pharmacological properties. nih.govpublish.csiro.au Cage hydrocarbons also serve as linkers in the design of dimeric drugs and as scaffolds for creating novel supramolecular structures. nih.govresearchgate.net Furthermore, their distinct cavities and potential for functionalization make them valuable in host-guest chemistry and for the development of molecular sensors. wikipedia.org The study of cage effects, where reacting particles are confined within a molecular cage, is crucial for understanding reaction kinetics in condensed phases. taylorandfrancis.comacs.org

Defining 2,2'-Biadamantane within the Biadamantane Isomer Landscape

Nomenclature and Isomeric Considerations of Biadamantanes (e.g., 1,1'- vs. 2,2'-)

Biadamantanes are dimers of adamantane, consisting of two adamantane cages linked by a single carbon-carbon bond. The nomenclature of biadamantanes specifies the point of attachment on each adamantane unit. The adamantane cage has two types of carbon atoms: tertiary methine carbons (at the bridgehead positions) and secondary methylene (B1212753) carbons.

There are four bridgehead positions, designated as 1, 3, 5, and 7, and six methylene positions, designated as 2, 4, 6, 8, 9, and 10. Consequently, the linkage between the two adamantane units can occur at these different positions, leading to distinct isomers. The most commonly studied isomers are 1,1'-biadamantane (B1295352) and this compound.

1,1'-Biadamantane: In this isomer, the two adamantane cages are connected via their tertiary carbon atoms at position 1. chembk.com

This compound: This isomer features a bond between the secondary carbon atoms at position 2 of each adamantane cage. lookchem.com

Unique Structural Attributes of this compound

The synthesis of this compound can be achieved through various methods, including the reaction of 2-adamantylmagnesium bromide, where it is often formed as a significant byproduct. kiku.dk Its structural and electronic properties have been a subject of interest, with studies exploring its use in the construction of larger molecular architectures.

Research Trajectory and Current State of this compound Studies

Early research into adamantane and its derivatives laid the groundwork for understanding more complex diamondoid structures. The synthesis of adamantane itself was a significant achievement, initially accomplished with very low yields in 1941 and later improved by Schleyer's Lewis acid-catalyzed rearrangement method in 1957. arxiv.org The exploration of biadamantanes followed, with studies focusing on their synthesis, structural characterization, and thermodynamic properties.

Initial investigations into this compound often involved its formation as a byproduct in reactions targeting other adamantane derivatives. For instance, the reaction of 2-adamantyl bromide with magnesium can yield this compound alongside the expected Grignard reagent. kiku.dk Similarly, quenching 2-lithioadamantane with water produces both adamantane and this compound. tandfonline.com

More targeted synthetic approaches have also been developed. For example, the basic hydrolysis and decarboxylation of dispiro-2,2'-4,2''-biadamantanecyclobutane-1,3-dione has been used to prepare 2,2'-diadamantylketone, a related compound. tandfonline.com

A significant aspect of the research has been the structural elucidation of this compound. X-ray crystallography has been employed to determine its precise molecular geometry. iucr.orgutoledo.edu These studies provide definitive confirmation of the connectivity and conformation of the two adamantane cages.

Computational studies have complemented experimental work, providing insights into the molecule's energetics and properties. csic.esmdpi.comnih.gov For example, computational analysis has been used to predict collision cross-section values for different ions of this compound. uni.lu

Current research continues to explore the derivatization and potential applications of biadamantanes and other diamondoids. While much of the focus in applied areas has been on functionalized adamantanes in fields like pharmaceuticals and polymer science, the fundamental understanding of molecules like this compound is crucial for the development of new materials and technologies based on these rigid hydrocarbon frameworks. rsc.orgrsc.orgpsu.edu The synthesis of rigid cores based on 1,1'-biadamantane for potential use in creating covalent organic frameworks highlights the ongoing interest in these larger diamondoid structures. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H30 | uni.luguidechem.com |

| Molecular Weight | 270.4522 g/mol | guidechem.com |

| CAS Number | 29542-62-9 | guidechem.comchemicalbook.in |

| Monoisotopic Mass | 270.234750957 Da | uni.luguidechem.com |

Table 2: Selected Spectroscopic and Computational Data for this compound

| Data Type | Description | Value (Ų) | Adduct | Source |

| Predicted Collision Cross Section | Calculated using CCSbase | 172.8 | [M+H]+ | uni.lu |

| 181.0 | [M+Na]+ | uni.lu | ||

| 187.0 | [M+NH4]+ | uni.lu | ||

| 171.1 | [M+K]+ | uni.lu | ||

| 171.2 | [M-H]- | uni.lu | ||

| 161.8 | [M+Na-2H]- | uni.lu | ||

| 173.7 | [M]+ | uni.lu | ||

| 173.7 | [M]- | uni.lu |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-adamantyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-20H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLXOPFAPWKULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C4C5CC6CC(C5)CC4C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183728 | |

| Record name | 2,2'-Biadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29542-62-9 | |

| Record name | 2,2'-Biadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029542629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Biadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Biadamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,2 Biadamantane

Direct Synthesis Approaches

Direct methods for the formation of 2,2'-biadamantane predominantly rely on the coupling of 2-adamantyl precursors. These strategies include radical-mediated reactions and classical organometallic coupling techniques.

Radical Coupling Reactions for this compound Formation

The formation of this compound often proceeds through radical intermediates. These reactive species can be generated from adamantane (B196018) derivatives, leading to the desired C-C bond formation.

The reaction of 2-bromoadamantane (B1268071) with magnesium to form the corresponding Grignard reagent, 2-adamantylmagnesium bromide, is a key pathway that can lead to this compound. kiku.dk In this process, the formation of the organomagnesium compound is in competition with coupling reactions. kiku.dk The reaction likely involves single electron transfer (SET) from the magnesium surface to the alkyl halide, generating radical intermediates. kiku.dk The coupling of these 2-adamantyl radicals results in the formation of this compound. kiku.dk

When the synthesis of 2-adamantylmagnesium bromide was attempted, this compound was identified as the most abundant product, highlighting the prevalence of the radical coupling pathway under these conditions. kiku.dk

The conditions under which the Grignard reagent is prepared significantly impact the product distribution. A notable technique is the "static method," where the reaction is carried out without any stirring. kiku.dk This method was developed to favor the formation of the organomagnesium compound over radical coupling products. kiku.dk When the static method was applied to the reaction of 2-bromoadamantane with magnesium, a 60% yield of 2-adamantylmagnesium bromide was achieved. kiku.dk Despite this, this compound remained a major byproduct. kiku.dk

The success of the static method suggests that the processes occurring at the metal-solution interface are critical. kiku.dk The degree of adsorption of transient species, such as the initially formed radical anion, on the magnesium surface influences the competition between the formation of the Grignard reagent and the coupling products. kiku.dk

Grignard Reagent Mediated Routes from 2-Bromoadamantane

Wurtz-Type Reactions and Side Product Formation

The Wurtz reaction, a classic method for coupling alkyl halides using sodium metal, has been explored for the synthesis of adamantane derivatives. wikipedia.orgjk-sci.com In the context of synthesizing tetra(1-adamantyl)titanium(IV), a Wurtz-type reaction between 1-adamantyl halide, titanium tetrachloride, and sodium metal produced 1,1'-biadamantane (B1295352) as a significant side product. scholaris.ca When this methodology was adapted for 2-adamantyl derivatives using 2-bromoadamantane, this compound was formed as a notable side product. scholaris.ca The reaction is believed to proceed through a radical mechanism. scholaris.ca The formation of biadamantanes in these reactions underscores the tendency of adamantyl radicals to couple.

The classical Wurtz reaction is often associated with low yields and the formation of side products due to elimination and rearrangement reactions. jk-sci.comvedantu.com For tertiary alkyl halides, such as those derived from adamantane, elimination reactions can become more prevalent, leading to the formation of alkenes. vedantu.com

Other Coupling Strategies for Adamantane Derivatives (e.g., organometallic)

Organometallic coupling strategies beyond the Grignard and Wurtz reactions have been employed for the synthesis of biadamantanes. While direct synthesis of this compound via other specific organometallic cross-coupling reactions is not extensively detailed in the provided context, the general principles of such reactions are relevant. For instance, the reaction of phenyldimethylsilyl lithium with 1-bromoadamantane (B121549) has been shown to be highly efficient for forming a C-Si bond, suggesting that similar nucleophilic substitution reactions could potentially be adapted for C-C bond formation to yield biadamantanes. dtic.mil

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes to this compound can involve the rearrangement of other biadamantyl isomers or the transformation of functionalized adamantane precursors. For example, it has been noted that this compound is more stable than 1,1'-biadamantane, suggesting that isomerization under certain conditions could be a potential synthetic pathway. rsc.org

Derivatization of Adamantylideneadamantane Precursors

A prominent and effective method for the synthesis of this compound and its derivatives involves the chemical modification of adamantylideneadamantane. This strained olefin serves as a versatile precursor, readily undergoing reactions at the carbon-carbon double bond to yield a variety of biadamantane systems.

One of the most direct derivatizations is the catalytic hydrogenation of adamantylideneadamantane. This reaction proceeds efficiently to saturate the double bond, affording this compound in high yield. The stability of the adamantane cages and the accessibility of the double bond make this a straightforward and reliable transformation.

Another significant derivatization involves the oxidation of adamantylideneadamantane to form adamantylideneadamantane-1,2-dioxetane. This unusually stable 1,2-dioxetane (B1211799) can be synthesized and subsequently studied for its decomposition kinetics and chemiluminescence. unibo.it The thermal decomposition of this dioxetane derivative is a key area of research, though it often requires high temperatures. unibo.it

Furthermore, adamantylideneadamantane can react with various reagents to introduce functionality onto the biadamantane core. For instance, its reaction with triazolinediones at room temperature results in a [2+2] cycloaddition product. acs.org This "blocked TAD" approach has been utilized for controlled cross-linking applications. acs.org

The synthesis of the adamantylideneadamantane precursor itself is noteworthy. A common method involves the reductive coupling of adamantanone using a low-valent titanium reagent, generated in situ from titanium trichloride (B1173362) and lithium aluminum hydride. prepchem.com This reaction proceeds via a McMurry-type coupling to furnish the desired olefin.

Table 1: Selected Derivatization Reactions of Adamantylideneadamantane

| Reactant | Reagent(s) | Product | Reaction Type |

| Adamantylideneadamantane | H₂, Catalyst | This compound | Hydrogenation |

| Adamantylideneadamantane | O₂ (singlet) | Adamantylideneadamantane-1,2-dioxetane | [2+2] Cycloaddition |

| Adamantylideneadamantane | Triazolinedione (TAD) | TAD-adduct | [2+2] Cycloaddition |

Rearrangement Reactions Leading to Biadamantane Systems

The inherent stability of the adamantane cage structure drives various rearrangement reactions of polycyclic hydrocarbon isomers to form adamantane and its derivatives. These thermodynamically controlled processes, often catalyzed by Lewis acids or superacids, provide a powerful, albeit sometimes complex, route to biadamantane systems. researchgate.netsciencemadness.org While the direct synthesis of this compound via rearrangement of a specific C20H30 isomer is not extensively documented, the principles of adamantane rearrangements are highly relevant.

The classic example of such a rearrangement is the aluminum chloride-catalyzed transformation of endo-tetrahydrodicyclopentadiene (B1210996) into adamantane. researchgate.netsciencemadness.org This reaction proceeds through a cascade of carbocationic intermediates, involving 1,2-hydride and alkyl shifts, ultimately leading to the most stable tricyclic hydrocarbon isomer. It is conceivable that a suitably chosen C20 polycyclic precursor could rearrange to the thermodynamically favored this compound over other biadamantane isomers like the 1,1'-isomer. rsc.org

Molecular mechanics calculations have indicated that this compound is more stable than 1,1'-biadamantane, which supports the feasibility of such a rearrangement. rsc.org An intramolecular 1,3-hydride shift in a biadamantyl system has been reported, highlighting the potential for such rearrangements to occur. rsc.org

The study of adamantane rearrangements is complicated by the vast number of possible pathways and the difficulty in isolating intermediates due to the high stability of the adamantane product. researchgate.netsciencemadness.org However, these reactions remain a cornerstone of diamondoid chemistry and offer a potential, if challenging, avenue to this compound.

Synthesis of Functionalized Biadamantane Scaffolds Relevant to this compound

The synthesis of functionalized this compound derivatives is crucial for expanding its applications in materials science and medicinal chemistry. These approaches often involve building the biadamantane skeleton with pre-installed functional groups or functionalizing the parent hydrocarbon.

A notable method for creating a C-C bond between two adamantane units at the 2-position involves the coupling of 2-adamantyl precursors. For instance, the reaction of 2-adamantyl bromide with magnesium can lead to the formation of this compound as a significant side product alongside the expected Grignard reagent. kiku.dk The yield of this compound in this reaction can be substantial, indicating a facile Wurtz-type coupling. kiku.dk

Another approach involves the coupling of functionalized adamantane units. While the direct coupling of two 2-functionalized adamantanes is a primary strategy, the synthesis of asymmetrically substituted biadamantanes has also been explored. The use of 2-lithioadamantane, generated from 2-iodoadamantane, has been shown to be a viable intermediate that can be converted into various derivatives. tandfonline.com Quenching of 2-lithioadamantane with water produces a mixture of adamantane and this compound. tandfonline.com

The synthesis of heteroatom-containing biadamantane analogues, such as 5,5'-bi-2-oxaadamantane, has also been achieved, demonstrating the versatility of synthetic strategies to create biadamantane-like structures with tailored properties. acs.org

Furthermore, the synthesis of 1,2-disubstituted adamantane derivatives through the construction of the adamantane framework itself can be a powerful strategy. mdpi.com These methods, which include total synthesis and ring expansion/contraction reactions, can potentially be adapted to construct functionalized this compound systems. mdpi.com

Table 2: Examples of Reactions Leading to Functionalized this compound Systems

| Starting Material(s) | Reagent(s)/Conditions | Key Product(s) |

| 2-Adamantyl bromide | Mg | 2-Adamantylmagnesium bromide, this compound |

| 2-Iodoadamantane | n-Butyllithium | 2-Lithioadamantane |

| 2-Lithioadamantane | H₂O | Adamantane, this compound |

| Adamantanone | TiCl₃, LiAlH₄ | Adamantylideneadamantane |

| 2-(3-noradamantyl)adamantan-2-ol | Thermolysis | 1-Hydroxy Current time information in Bangalore, IN.diadamantane, dienes |

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of 2,2'-Biadamantane and its Analogues

X-ray crystallography is an indispensable tool for determining the exact arrangement of atoms within a crystalline solid. Studies on this compound and related adamantane (B196018) derivatives have revealed key details about their solid-state structures.

| Compound | Solid-State Conformation | Crystal System |

| 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Folded | Triclinic |

| 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | Extended | Triclinic |

The stability of the crystal lattice of adamantane-containing compounds is governed by a network of intermolecular interactions. While specific details on this compound are limited in the provided results, analysis of its analogues provides valuable insights. In related adamantane derivatives, intermolecular interactions such as N–H···S, N–H···O, C–H···S, C–H···O, H-H bonding, and C–H···π interactions have been identified as crucial for stabilizing the crystal structure. mdpi.com Hirshfeld surface analysis is a powerful tool to investigate these interactions. mdpi.comnih.gov For example, in two adamantane-linked hydrazine-1-carbothioamide derivatives, the contributions of major intercontacts to the crystal structure's stabilization were found to be largely unaffected by the nature of tert-butyl or cyclohexyl substituents. mdpi.comnih.gov However, the presence or absence of specific contacts, like N–H···S versus C–H···S interactions, can differ. mdpi.com Computational methods like the CLP-Pixel method help in identifying and quantifying the energetics of molecular dimers, revealing that interactions like N–H···O can be particularly strong. mdpi.comnih.gov

Solid-State Conformation and Packing Arrangements

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution.

¹H and ¹³C NMR spectroscopy are fundamental in confirming the molecular structure of this compound and its derivatives. For instance, the ¹³C NMR spectrum of 2,2'-epoxy-2,2'-biadamantane shows distinct signals for the different carbon environments within the molecule. rsc.org In the study of a related diamondoid, bris.ac.uk hexamantane, a ¹H-decoupled ¹³C NMR spectrum displayed three sharp lines, and a ¹³C DEPT NMR spectrum helped in distinguishing between methylene (B1212753) (CH₂) and methine (CH) carbons. nih.gov Such detailed NMR analysis is crucial for confirming the connectivity of the adamantane cages and the stereochemistry at the linkage point. The absence of certain signals, like those from quaternary carbons, can sometimes be attributed to long relaxation times. nih.gov

| Technique | Information Obtained |

| ¹H NMR | Provides information on the proton environments. |

| ¹³C NMR | Reveals the different carbon environments in the molecule. |

| ¹³C DEPT NMR | Distinguishes between CH, CH₂, and CH₃ groups. nih.gov |

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent phenomena such as conformational changes in molecules. nih.govutoronto.ca While specific DNMR studies on this compound were not found in the provided search results, the principles of DNMR are applicable. By analyzing NMR spectra at various temperatures, it is possible to determine the energy barriers and rates of exchange between different conformations. nih.gov For molecules with conformational flexibility, DNMR can reveal the dynamic processes occurring on the NMR timescale. nih.govutoronto.ca Such studies are crucial for understanding how the two adamantane cages in this compound might move relative to each other.

Elucidation of Molecular Connectivity and Stereochemistry

Vibrational Spectroscopy: Raman and Infrared Analysis

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. researchgate.net These techniques are complementary and offer valuable information about molecular structure and bonding. researchgate.net

Raman spectroscopy is particularly well-suited for the analysis of diamondoid molecules like adamantane and its derivatives. nih.gov Studies on adamantane, 1,1'-biadamantane (B1295352), and other derivatives have utilized Raman spectroscopy to characterize their vibrational modes. nih.gov The low-frequency region of the Raman spectra, corresponding to CCC-bending and CC-stretching modes, is especially characteristic of the geometric shape of diamondoid molecules. capes.gov.brkiku.dk Each diamondoid molecule exhibits a unique Raman spectrum, allowing for clear differentiation. capes.gov.brkiku.dk

Infrared (IR) spectroscopy is also a valuable tool for characterizing adamantane derivatives. The IR spectrum provides information about the functional groups present in a molecule. For a vibration to be IR active, it must result in a change in the dipole moment of the molecule. researchgate.net The analysis of both Raman and IR spectra, often aided by computational methods like density functional theory (DFT), allows for a detailed assignment of the vibrational modes. nih.govcapes.gov.brkiku.dk

Characteristic Vibrational Modes of this compound

The vibrational spectrum of this compound is complex, characterized by a multitude of modes inherent to the adamantane cage structure. While a fully assigned experimental spectrum for this compound is not extensively documented, its characteristic vibrational modes can be inferred from detailed studies of adamantane and its derivatives. bris.ac.uk The spectra are typically divided into distinct regions:

C-H Stretching Region (approx. 2800-3000 cm⁻¹): This region is dominated by the symmetric and asymmetric stretching vibrations of the methylene (-CH₂) and methine (-CH) groups of the adamantane cages.

CH₂ Scissoring and Twisting Region (approx. 1400-1500 cm⁻¹): Bending modes of the numerous methylene groups give rise to characteristic peaks in this area.

Low-Frequency Region (< 700 cm⁻¹): This area typically contains the cage deformation or "breathing" modes. A key vibrational mode unique to this compound would be the stretching vibration of the inter-cage C2-C2' single bond, which is expected to be found in the lower frequency region of the C-C stretching envelope. The specific frequency of this mode provides direct insight into the strength and nature of the linkage between the two adamantane units.

Computational-Experimental Corroboration of Vibrational Spectra

For complex molecules like this compound, the definitive assignment of each vibrational mode is challenging through experimental data alone. The combination of experimental spectroscopy with computational quantum chemistry methods, particularly Density Functional Theory (DFT), is the standard approach for achieving reliable assignments. scispace.comchemrxiv.org

This corroborative process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31G*) to find the lowest energy conformation. nih.gov

Frequency Calculation: Harmonic vibrational frequencies and their corresponding IR and Raman intensities are calculated for the optimized geometry. chemrxiv.org

Spectral Comparison: The calculated spectrum is compared with the experimental IR and Raman spectra. While calculated harmonic frequencies are often systematically higher than experimental (anharmonic) frequencies, a uniform scaling factor can be applied to improve the match.

Mode Assignment: By visualizing the atomic displacements for each calculated frequency (normal mode), each peak in the experimental spectrum can be confidently assigned to a specific molecular motion (e.g., C-H stretch, CH₂ twist, inter-cage stretch). scispace.com

This methodology has been successfully applied to numerous adamantane derivatives and other diamondoids, providing precise and detailed understanding of their vibrational properties. bris.ac.ukscispace.com

Mass Spectrometry and High-Resolution Techniques

Mass spectrometry provides crucial information on the molecular weight and fragmentation pathways of this compound, while advanced ion mobility techniques offer insights into its three-dimensional shape in the gas phase.

Fragmentation Patterns and Molecular Ion Analysis

The mass spectrum of this compound (C₂₀H₃₀) is expected to show a distinct molecular ion peak and characteristic fragmentation patterns dominated by the stability of the adamantane cage.

Molecular Ion (M⁺): With a monoisotopic mass of approximately 270.23 Da, the molecular ion peak should be clearly visible at m/z 270. chemspider.com The presence of this peak confirms the molecular weight of the compound.

Primary Fragmentation: The most prominent fragmentation pathway for alkanes is the cleavage of C-C bonds to form the most stable possible carbocation. libretexts.org For this compound, the weakest bond is the central C2-C2' single bond connecting the two cages. Cleavage of this bond results in the formation of an adamantyl cation (C₁₀H₁₅⁺). This fragment has a mass-to-charge ratio (m/z) of 135. Due to the high stability of this tertiary carbocation, the peak at m/z 135 is predicted to be the base peak (the most intense peak) in the spectrum.

Secondary Fragmentation: Further fragmentation can occur through the loss of small, neutral hydrocarbon fragments (e.g., ethylene, propylene) from the adamantyl cation or the molecular ion, leading to a series of smaller peaks typical of alkane fragmentation. libretexts.orgtutorchase.com

The predictable cleavage at the inter-cage bond makes mass spectrometry a useful tool for identifying biadamantane structures.

Collision Cross Section (CCS) Studies for Gas-Phase Conformation

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov The key parameter derived from these experiments is the Collision Cross Section (CCS), which represents the effective area of the ion as it tumbles and drifts through a buffer gas. This provides valuable information about the ion's three-dimensional structure. nih.gov

While experimental CCS values for this compound are not widely published, computational methods can provide highly accurate predictions. The table below lists the predicted CCS values for various adducts of this compound, calculated using the CCSbase method. uni.lu These values serve as a benchmark for identifying the compound in complex mixtures using IM-MS.

| Adduct Type | Adduct Formula | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|---|

| Protonated | [M+H]⁺ | 271.24202 | 172.8 |

| Sodiated | [M+Na]⁺ | 293.22396 | 181.0 |

| Ammoniated | [M+NH₄]⁺ | 288.26856 | 187.0 |

| Potassiated | [M+K]⁺ | 309.19790 | 171.1 |

| Deprotonated | [M-H]⁻ | 269.22746 | 171.2 |

| Radical Cation | [M]⁺ | 270.23419 | 173.7 |

| Radical Anion | [M]⁻ | 270.23529 | 173.7 |

Data sourced from PubChem CID 141487, predicted using CCSbase. uni.lu

Theoretical and Computational Chemistry of 2,2 Biadamantane

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, offer a highly detailed view of the electronic structure and energy of 2,2'-Biadamantane.

Density Functional Theory (DFT) has become a powerful tool for analyzing the molecular and electronic structure of complex molecules like this compound. rfreitas.com These studies focus on the electron density to determine the molecule's properties. DFT analysis indicates that the framework of adamantane-derived structures is stable in a vacuum. rfreitas.com In systems involving biadamantane, DFT has been used to optimize molecular geometries and evaluate their stability on potential energy surfaces. rfreitas.com

Research into related systems, such as microporous organic polymers incorporating 1,1'-biadamantane (B1295352) units, has employed nonlocal density functional theory to determine properties like pore size distributions. aston.ac.uk For mechanosynthesis applications, DFT calculations have been used to analyze group IV-substituted biadamantane structures, confirming that the desired tool structures represent minima on the potential energy surface. rfreitas.com These calculations are essential for understanding how the molecule will behave in various chemical environments and for designing new materials. rfreitas.com

The electronic structure of diamondoid molecules has been investigated using theoretical methods, confirming hypotheses related to quantum confinement effects. bris.ac.uk For instance, DFT calculations on alkali-metal coordinated adamanzane complexes have been performed to study their ground and excited electronic states. rsc.org

Ab initio methods, which are computationally intensive calculations derived directly from theoretical principles without the inclusion of experimental data, provide valuable predictions of energetic and spectroscopic properties. Over a decade before the isolation of higher diamondoids, various semi-empirical and ab initio methods were used to determine their carbon-carbon bond lengths, total energies, and heats of formation. bris.ac.uk

These methods have been instrumental in stability analysis, with calculations showing that this compound is more stable than its 1,1'-isomer. rsc.org Ab initio calculations also suggest that the insertion of C2 molecules into carbon-carbon bonds is energetically favorable with low activation barriers, a key concept in diamond mechanosynthesis. google.com In studies of related adamantane (B196018) derivatives, ab initio methods have been used to calculate transition states and reaction coordinates. acs.org

For spectroscopic predictions, the ability to calculate vibrational frequencies and infrared/Raman intensities with precision has made DFT and ab initio methods commonplace. bris.ac.uk These calculations have been used to assign spectral lines for adamantane and its derivatives, and to approximate the spectra of larger diamond surfaces and nanodiamond clusters. bris.ac.uk

| State | Method | Relative Energy (eV) |

|---|---|---|

| Singlet (Horizontal Dimer) | B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d) | 0.00 |

| Triplet (Horizontal Dimer) | B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d) | 3.44 |

| Singlet (Vertical Dimer) | B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d) | 0.52 |

| Triplet (Vertical Dimer) | B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d) | 3.44 |

Conformational analysis of this compound involves identifying the different spatial arrangements of the molecule (conformers) that can be interconverted by rotation about the central carbon-carbon single bond. Each of these conformers corresponds to an energy minimum on the potential energy surface. At ambient temperatures, an equilibrium exists between the 1,1'- and 2,2'-isomers, with the 2,2'-isomer being the more stable form. researchgate.net

In structurally related caged hydrocarbons, ab initio calculations have been used to determine that boat conformations can be shallow energy minima. acs.org For a spiro[adamantane-2,9'-bicyclo[3.3.1]nonane] cation, a chair-boat conformation was identified as an energy minimum, only slightly higher in energy than the chair-chair conformation. psu.edu This highlights the complex potential energy surfaces of these rigid, bulky systems. The relative free energies for different conformations can be obtained from programs like Allinger's MM3, showing reasonable agreement with ab initio results. acs.org

Ab Initio Methods for Energetic and Spectroscopic Predictions

Molecular Mechanics and Dynamics Simulations

While quantum methods provide high accuracy for electronic properties, molecular mechanics and dynamics are better suited for studying the motion and larger-scale conformational behavior of molecules like this compound.

Molecular mechanics calculations rely on force fields, which are sets of parameters and potential energy functions that describe the interactions between atoms. rsc.org The development of accurate force fields is critical for reliably simulating molecular behavior. For polycyclic hydrocarbons like biadamantane, a key challenge in force field development has been accurately modeling the repulsive interactions between very close, non-bonded hydrogen atoms. rsc.org

Initial force fields sometimes failed to reproduce experimental geometries and heats of formation for compounds with significant H-H non-bonded interactions. rsc.org This led to the revision of H-H potential function constants, which in turn required the re-parameterization of other interdependent force constants. rsc.org Molecular mechanics calculations using these refined force fields have successfully shown that this compound is more stable than 1,1'-biadamantane, which is in agreement with experimental equilibration studies. rsc.orgresearchgate.net

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 271.24202 | 172.8 |

| [M+Na]+ | 293.22396 | 181.0 |

| [M+NH4]+ | 288.26856 | 187.0 |

| [M+K]+ | 309.19790 | 171.1 |

| [M-H]- | 269.22746 | 171.2 |

| [M]+ | 270.23419 | 173.7 |

Molecular dynamics (MD) simulations use force fields to calculate the forces on atoms and simulate their movements over time, providing a "movie" of molecular motion. nih.gov This technique allows for the investigation of dynamic processes like conformational changes. nih.govbiorxiv.org For this compound, MD simulations would be ideal for studying the rotation around the central C2-C2' bond and the interconversion between different staggered and eclipsed conformers.

While specific MD studies focused solely on this compound are not prevalent in the reviewed literature, the methodology is well-established for similar complex molecules. nih.govbiorxiv.org Such simulations can reveal the energy barriers between conformers and the timescales of their interconversion. Given the steric bulk of the adamantyl cages, these simulations would provide insight into the flexibility of the central bond and the nature of the interactions between the two halves of the molecule as they rotate relative to one another.

Force Field Development and Validation for Biadamantane Systems

Thermodynamic Stability and Reaction Energetics

The thermodynamic stability and reaction energetics of this compound have been a subject of computational and experimental investigation, providing insights into its properties relative to other isomers and related compounds.

Computational Assessment of Isomerization Pathways

Computational studies, particularly those employing molecular mechanics, have been instrumental in understanding the relative stabilities of biadamantane isomers. rsc.org These calculations have shown that this compound is more stable than its 1,1'-isomer. rsc.org This finding is consistent with experimental observations of intramolecular 1,3-hydride shifts in biadamantyl systems, which lead to the formation of the thermodynamically favored 2,2'-isomer. rsc.org

The equilibration of 1,1'-biadamantane and this compound has been studied as a function of temperature. At 60 °C, the 2,2'-isomer is the major component, constituting 70% of the equilibrium mixture. researchgate.net The thermodynamic parameters for this isomerization have been determined, revealing a significant entropy change that favors the formation of the 2,2'-isomer. researchgate.net

Table 1: Thermodynamic Parameters for the Isomerization of 1,1'-Biadamantane to this compound researchgate.net

| Thermodynamic Parameter | Value |

| ΔG° | -0.51 kcal mol⁻¹ |

| ΔH° | 1.11 kcal mol⁻¹ |

| ΔS° | 5.4 cal deg⁻¹ mol⁻¹ |

These values highlight that the dominant factor driving the equilibrium towards the 2,2'-isomer is the positive entropy change. researchgate.net

Thermochemical Properties and Heats of Formation

The formation of this compound as a byproduct in various reactions, such as the reaction of 1-adamantyl halide with titanium tetrachloride and sodium, further points to its thermodynamic stability. scholaris.ca It is also formed during the synthesis of 2-lithioadamantane and in reactions involving adamantyl radicals. tandfonline.comkiku.dk

Electronic Properties and Frontier Molecular Orbitals

The electronic structure of this compound, particularly its frontier molecular orbitals, is crucial for understanding its reactivity and potential applications in materials science.

Understanding Reactivity via Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. unizin.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key in this context, as they are primarily involved in chemical reactions.

For diamondoid molecules like biadamantane, theoretical studies have been conducted to determine their electronic properties. bris.ac.uk Photoelectron spectroscopy, combined with computational analysis, has been used to study the valence electronic orbitals of adamantane and biadamantane. researchgate.net These studies help in understanding the energy levels of the molecular orbitals.

While specific HOMO-LUMO energy values for this compound were not found in the provided search results, studies on related diamondoid structures indicate that the HOMO-LUMO gap is a key parameter. bris.ac.uk The electronic properties of such molecules can be tailored, suggesting that derivatives of this compound could be designed for specific electronic applications. researchgate.net The rigid and stable sp³-hybridized carbon framework of biadamantane makes it an interesting building block for materials with unique electronic and physical properties. acs.org

The reactivity of this compound can be inferred from its electronic structure. The σ bonds of the adamantyl cages contribute to the HOMO, making it susceptible to reactions with electrophiles or oxidation. The LUMO, being of higher energy, would be involved in reactions with nucleophiles or reduction. The specific nature and energy of these frontier orbitals dictate the regioselectivity and rate of its chemical transformations.

Reactivity and Reaction Mechanisms of 2,2 Biadamantane

Homolytic and Heterolytic Cleavage Reactions

The central carbon-carbon bond linking the two adamantyl cages in 2,2'-biadamantane can undergo both homolytic and heterolytic cleavage under specific conditions, leading to the formation of radical or ionic intermediates, respectively.

The generation of adamantyl radicals is a key step in several reactions involving adamantane (B196018) derivatives. koreascience.kr For instance, the irradiation of trans-azo-1-adamantane is a clean method for producing 1-adamantyl radicals. koreascience.kr These bridgehead radicals can then either recombine or react with the solvent. koreascience.kr The formation of biadamantane in such reactions is influenced by the solvent cage effect, with yields being directly controlled by solvent fluidity. koreascience.kr

It has been observed that the yield of biadamantane decreases with increasing temperature, which is consistent with the temperature's effect on the solvent cage. koreascience.kr The high stability of adamantyl free radicals is a significant factor in these processes. dtic.mil In the context of this compound, homolytic cleavage of the inter-cage C-C bond would generate two 2-adamantyl radicals. These radicals can then participate in subsequent recombination or abstraction reactions. The process of radical recombination is crucial in various chemical transformations, including those used in diamond mechanosynthesis. google.com

The table below illustrates the effect of solvent viscosity on the yield of biadamantane from the decomposition of cis-azo-1-adamantane, highlighting the role of the solvent cage in radical recombination.

Table 1: Decomposition Products of cis-Azo-1-Adamantane in Various Solvents at 65°C. koreascience.kr

| Solvent | Viscosity (cP) | Biadamantane Yield (%) | Adamantane Yield (%) |

| n-Pentane | 0.23 | 82.5 | 6.4 |

| n-Hexane | 0.31 | 75.3 | 7.9 |

| n-Heptane | 0.41 | 69.8 | 9.8 |

| Toluene | 0.59 | 54.1 | 19.7 |

| Cumene | 0.76 | 40.2 | 35.6 |

The formation of carbocations from this compound and its derivatives can lead to complex rearrangements and fragmentation pathways. For example, the reaction of spiro[adamantane-2,4'-homoadamantan-5'-ol] in concentrated sulfuric acid yields adamantylideneadamantane and this compound. archive.org These products are believed to arise from the same carbocationic intermediate through proton extrusion and intermolecular hydride abstraction. archive.org

Thermolysis of 1-hydroxy- or 1-acetoxy acs.orgdiadamantane results in a mixture of products including 3-(adamantylidene)bicyclo[3.3.1]non-6-ene and 2-(3-noradamantyl)-2,4-dehydroadamantane, indicating significant fragmentation of the adamantane cages. psu.edu The mechanisms for the fragmentation of the 1- acs.orgdiadamantyl carbocation are complex and may involve 1,4- and 1,5-hydride shifts. psu.edu Molecular mechanics calculations suggest that this compound is more stable than 1,1'-biadamantane (B1295352), which can influence the direction of rearrangements. rsc.org A reported intramolecular 1,3-hydride shift in a biadamantyl system further underscores the potential for such rearrangements. rsc.org

Radical Formation and Recombination Processes

Functionalization and Derivatization Reactions

The modification of the this compound scaffold can be achieved through reactions that target either the adamantane cages or the linkage between them.

While direct electrophilic substitution on the saturated hydrocarbon framework of adamantane is challenging, functionalization can be achieved under specific conditions. The rigid structure of the adamantane cage influences the regioselectivity of these reactions. The development of gold(I)-catalyzed cascade reactions involving activated alkynes with electrophilic reagents showcases a modern approach to functionalization that could potentially be applied to adamantane derivatives. acs.org

The C-C bond connecting the two adamantane units is a key site for reactivity. Reductive cleavage of this bond can occur, for instance, through electrochemical methods. The electrocatalytic activity of silver towards the reductive cleavage of carbon-halogen bonds has been well-documented and could be relevant for derivatives of this compound. acs.org Such reactions typically proceed via a concerted dissociative electron transfer to yield a radical and an anion. acs.org

The chirality of certain this compound derivatives allows for the study and application of stereoselective transformations. Gold-catalyzed reactions, for example, have been shown to proceed with high stereoselectivity for certain substrates. acs.org In some cases, substrates with an alkoxy substituent at a propargylic position undergo stereoselective transformations through intermediates where the OR group and a gold carbene are in an anti-orientation. acs.org Such principles of stereocontrol are crucial for the synthesis of complex, optically active molecules derived from the biadamantane framework.

Reactions at the Interadamantane Linkage

Metal-Mediated Reactivity and C-H Activation Studies of this compound

The metal-mediated reactivity of this compound is a specialized area of organometallic chemistry. Research in this field has often been linked to the broader study of adamantane derivatives and their interactions with transition metals, particularly in the context of C-H activation and the synthesis of organometallic reagents. The rigid, bulky nature of the biadamantane framework presents unique challenges and opportunities in coordination chemistry and catalysis.

Coordination Chemistry with Transition Metals

The direct coordination of the saturated hydrocarbon framework of this compound to transition metals is not extensively documented. The molecule lacks classical donor atoms, making its role as a primary ligand challenging. Instead, the interaction of this compound with transition metals is most prominently observed during the synthesis of metal-adamantyl complexes, where it often emerges as a significant byproduct.

This formation is particularly notable in Wurtz-type coupling reactions. For instance, in attempts to synthesize homoleptic tetra(1-adamantyl)titanium(IV) complexes by reacting 1-adamantyl halide with titanium tetrachloride and sodium metal, a considerable amount of this compound was also formed. scholaris.ca This suggests that the radical intermediates generated during the reaction readily dimerize.

Similarly, the synthesis of 2-adamantyl Grignard reagents (2-AdMgBr) from 2-bromoadamantane (B1268071) and magnesium can lead to the formation of this compound as the most abundant byproduct, highlighting the propensity for coupling of the adamantyl radicals at the metal surface. kiku.dk

The table below summarizes instances where this compound is formed as a byproduct in metal-mediated reactions, underscoring the challenges in synthesizing the desired organometallic adamantyl compounds without this competing dimerization reaction.

| Reaction Type | Metal/Reagent | Adamantyl Precursor | Desired Product | Byproduct | Reference |

| Wurtz-type Coupling | TiCl₄ / Na | 1-Adamantyl halide | Tetra(1-adamantyl)titanium(IV) | This compound | scholaris.ca |

| Grignard Formation | Mg | 2-Bromoadamantane | 2-Adamantylmagnesium bromide | This compound | kiku.dk |

| Lithiation | Methyllithium | 2-Bromoadamantane | 2-Lithioadamantane | This compound | tandfonline.com |

While direct coordination complexes of this compound are not well-characterized, the study of its formation provides insight into the reactivity of adamantyl radicals and the mechanisms of metal-mediated C-C bond formation.

Mechanistic Investigations of Catalytic Transformations

Mechanistic studies involving this compound are primarily focused on its formation and isomerization rather than its use as a substrate in catalytic transformations. The C-H bonds of the adamantane cages are exceptionally strong, making their selective activation a significant challenge.

Research into the metal-mediated activation of the C-H bonds of 2-adamantyl systems is considered a promising avenue for creating new functionalized adamantane derivatives. scholaris.ca However, these studies often encounter difficulties, with decomposition products forming instead of the desired C-H activation adducts. scholaris.ca The insights from these investigations are relevant to understanding the potential reactivity of the C-H bonds in this compound under similar catalytic conditions.

An important aspect of the reactivity of biadamantanes is the relative stability of the different isomers. The equilibration between 1,1'-biadamantane and this compound has been studied, revealing that the 2,2'-isomer is the more thermodynamically stable product at certain temperatures. researchgate.netsmolecule.com This isomerization is typically promoted by strong acids rather than transition metal catalysts.

The thermodynamic parameters for the isomerization of 1,1'-biadamantane to this compound have been determined, highlighting the entropic favorability of the 2,2'-isomer. researchgate.net

| Thermodynamic Parameter | Value | Conditions | Reference |

| ΔG° | -0.51 kcal mol⁻¹ | 60 °C | researchgate.net |

| ΔH° | 1.11 kcal mol⁻¹ | 60 °C | researchgate.net |

| ΔS° | 5.4 cal deg⁻¹ mol⁻¹ | 60 °C | researchgate.net |

These data indicate that while the reaction is endothermic, the significant positive entropy change drives the equilibrium towards the formation of this compound, which is the major component (70%) at 60 °C. researchgate.net The mechanism of such rearrangements is thought to proceed through carbocationic intermediates, a common feature in adamantane chemistry under acidic conditions.

While direct metal-catalyzed transformations of the this compound scaffold remain largely unexplored, the compound serves as an important reference point for understanding the stability and reactivity of bulky, saturated hydrocarbons in the presence of metallic species.

Advanced Materials Science Applications of 2,2 Biadamantane and Derivatives

Precursors for Polymer Synthesis and Advanced Macromolecules

2,2'-Biadamantane and its derivatives serve as unique precursors for the synthesis of a variety of advanced polymers, including high-performance polymers and microporous organic materials. The inherent rigidity and three-dimensional structure of the biadamantane unit impart desirable characteristics to the resulting macromolecular architectures.

Incorporation into High-Performance Polymers (e.g., polyimides)

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.net The incorporation of adamantane (B196018) and biadamantane moieties into polyimide backbones has been a strategy to further enhance these properties. acs.orgpsu.eduresearchgate.net The bulky nature of the biadamantane unit disrupts polymer chain packing, which can lead to increased solubility without significantly compromising thermal stability. psu.edu This is a critical advantage for processing and fabricating these otherwise intractable polymers.

For instance, semi-aromatic polyimides containing biadamantane have been synthesized and shown to exhibit high glass transition temperatures (Tg). researchgate.netrsc.org The introduction of adamantane-based structures can significantly increase the Tg of polymers, a key indicator of their thermal stability. acs.orgresearchgate.net In some cases, adamantane-containing polyimides have demonstrated Tg values in the range of 285–440 °C, coupled with excellent optical transparency. rsc.org The rigid and non-coplanar structure of biadamantane-containing polyimides can lead to a smaller molar volume compared to those with single adamantane units, which can influence properties like the dielectric constant. psu.edu

The synthesis of these polymers typically involves the polycondensation of diamines containing the biadamantane core with various dianhydrides. psu.edursc.org The choice of substituents on the biadamantane or the aromatic components can further tune the final properties of the polyimide, such as its thermal expansion coefficient and tensile strength. rsc.org

Table 1: Properties of Adamantane-Containing Polyimides

| Diamine Monomer | Dianhydride | Glass Transition Temperature (Tg) (°C) | Optical Transparency (%T at 400nm) | Reference |

| 1,3-bis(4-aminophenyl) adamantane (ADMDA) | Commercial Dianhydrides | 285–440 | >80 | rsc.org |

| 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA) | Commercial Dianhydrides | Higher than ADMDA-derived polymers | Better than ADMDA-derived polymers | rsc.org |

| 1,3-bis(fluoro-aminophenyl) adamantane (FADMDA) | Commercial Dianhydrides | Lower than ADMDA-derived polymers | Not specified | rsc.org |

| Adamantane-1,3-diamine (DAA) | 6FDA/BPDA | 374 | >82 (at 430nm) | researchgate.net |

Note: This table presents a selection of data to illustrate the impact of adamantane incorporation. For detailed properties, please refer to the cited literature.

Synthesis of Microporous Organic Polymers (MOPs) and Covalent Organic Frameworks (COFs)

The well-defined, rigid structure of this compound makes it an excellent building block for the creation of porous materials with high internal surface areas. Microporous Organic Polymers (MOPs) and Covalent Organic Frameworks (COFs) are classes of materials with potential applications in gas storage, separation, and catalysis. aston.ac.uk

Derivatives of biadamantane, such as hexaphenylbiadamantane, have been used to synthesize MOPs through methods like Suzuki coupling. aston.ac.uk These MOPs exhibit high surface areas (e.g., up to 891 m²/g) and remarkable thermal and chemical stability. aston.ac.uk The thermal stability is particularly noteworthy, with some biadamantane-based MOPs showing less than 40% mass loss at temperatures up to 1000 °C. aston.ac.uk

The rigidity of the biadamantane unit contributes to the formation of permanent microporosity within the polymer network. These pores are typically in the nanometer range and provide sites for the adsorption of gas molecules. aston.ac.uk Research has demonstrated the capability of these materials to capture gases like hydrogen (H₂), carbon dioxide (CO₂), and methane (B114726) (CH₄), as well as organic vapors such as benzene (B151609) and hexane. aston.ac.uk

Table 2: Properties of a Hexaphenylbiadamantane-Based Microporous Organic Polymer (MOP)

| Property | Value | Reference |

| Surface Area (BET) | 891 m²/g | aston.ac.uk |

| Pore Size (centered at) | 0.4-0.6 nm | aston.ac.uk |

| Thermal Stability (mass loss at 1000 °C) | < 40% | aston.ac.uk |

| Benzene Vapor Adsorption (at 298 K) | 359.57 mg/g | aston.ac.uk |

| Hexane Vapor Adsorption (at 298 K) | 306.69 mg/g | aston.ac.uk |

The synthesis of these porous frameworks often involves the coupling of multi-functionalized biadamantane monomers. aston.ac.uksemanticscholar.org The resulting materials are typically insoluble in common organic solvents, a testament to their robust, cross-linked nature. aston.ac.uk

Building Blocks for Novel Functional Materials

The unique structural characteristics of this compound are being harnessed to design a new generation of functional materials with precisely controlled properties.

Design of Materials with Tailored Mechanical and Thermal Properties

The incorporation of the rigid and bulky this compound cage into polymer backbones is a proven strategy for enhancing their mechanical and thermal properties. The tetrahedral arrangement of bonds in the adamantane cage contributes to increased stiffness and a higher glass transition temperature (Tg) in the resulting polymers. acs.org This is because the rigid biadamantane units restrict the segmental motion of the polymer chains, requiring more thermal energy for the material to transition from a glassy to a rubbery state.

Polymers containing adamantyl groups, including those with biadamantane structures, consistently demonstrate high glass transition temperatures and enhanced thermal stability. researchgate.net This effect is observed across various polymer types, including polyaramids and polybenzoxazoles based on adamantane and biadamantane. acs.org The introduction of these bulky groups can also improve the solubility of the polymers, which is a significant advantage for processing. acs.org

Exploration in Nanotechnology and Nanomaterials

The well-defined structure and stability of this compound and its derivatives make them intriguing building blocks for nanotechnology. smolecule.com Derivatives of biadamantane have been explored for the creation of nanocarriers, potentially for drug delivery systems. smolecule.com

Furthermore, polymantane thiols, including those derived from biadamantane, have been utilized to stabilize gold nanoparticles (NPs). acs.org These diamondoid ligands can be used to control the size and promote the formation of dense networks of sub-2-nm gold nanoparticles. acs.org Such nanocatalysts have shown promise in highly selective chemical reactions, such as enyne cycloisomerization. acs.org The rigid and bulky nature of the biadamantane-based ligands plays a crucial role in stabilizing the nanoparticle surface and influencing the catalytic activity. acs.org The use of these ligands can also induce significant mesoporosity in the nanoparticle networks. acs.org

Supramolecular Chemistry and Molecular Recognition

The rigid and well-defined three-dimensional structure of this compound makes it a compelling scaffold for applications in supramolecular chemistry and molecular recognition. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies.

Derivatives of biadamantane, such as 1,1'-biadamantane-3,3'-diol, have been shown to self-assemble into complex two-dimensional networks through hydrogen bonding. nih.goviucr.org In this specific case, the diol molecules form hexameric clusters of alcohol groups, which then act as nodes in a larger network connected by the biadamantane units. nih.goviucr.org This demonstrates the ability of the biadamantane framework to direct the formation of specific, ordered supramolecular structures. The bulky nature of the biadamantane groups can also influence the packing of these assemblies, favoring certain hydrogen-bonding motifs over others. nih.goviucr.org This control over self-assembly is a key principle in the design of functional supramolecular materials.

The concept of using adamantane-based structures extends to creating "extended nanodiamond" aliphatic platforms for designing ligands in coordination chemistry. researchgate.net These rigid backbones can hold functional groups in precise orientations, which is essential for molecular recognition, where a host molecule selectively binds to a specific guest molecule.

Host-Guest Systems Involving this compound Scaffolds

Host-guest chemistry, which involves the complexation of a "host" molecule with a "guest" molecule, is a fundamental concept in supramolecular chemistry. The well-defined and rigid cavity-like structures of biadamantane derivatives make them excellent candidates for host molecules.

Research has shown that functionalized biadamantane ligands can be incorporated into self-assembled vesicles, such as those formed from cyclodextrins (CDs). rsc.org For instance, bi-adamantane ligands functionalized with mannose residues have been successfully integrated into cyclodextrin (B1172386) vesicles (CDVs). rsc.org These modified vesicles can then act as scaffolds for multivalent presentation of the mannose ligands, enhancing their recognition by lectins like Concanavalin A. rsc.org The adamantane moiety serves as a robust anchor within the hydrophobic cavity of the cyclodextrin. rsc.org

The binding affinity of these host-guest systems can be quantified using techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR). rsc.org For example, the interaction between β-cyclodextrin and adamantane is known to have a strong association constant (Ka) of approximately 10⁴ M⁻¹. rsc.org This strong interaction is crucial for the stability of the resulting supramolecular assemblies.

A study on the host-guest complexation of β-cyclodextrin with various adamantane derivatives, including those with bio-conjugatable groups like hydroxyl, amine, and carboxylic acid, revealed diverse adamantane-to-CD ratios and spatial arrangements of the guest molecules within the host cavity. mdpi.com This highlights the versatility of the adamantane scaffold in designing complex supramolecular architectures. mdpi.com

Self-Assembly and Crystal Engineering

Self-assembly is a process where components, typically molecules, spontaneously organize into ordered structures. The rigid and predictable geometry of this compound makes it a valuable building block for crystal engineering, which aims to design and synthesize solid-state structures with desired properties. arxiv.orgresearchgate.net

The introduction of functional groups to the adamantane or biadamantane framework allows for the formation of specific intermolecular interactions, such as hydrogen bonds or halogen bonds, which direct the self-assembly process. arxiv.orgresearchgate.net For example, first-principles investigations into crystals made from adamantane molecules functionalized with boron and nitrogen have shown that these structures can exhibit large bulk moduli, high cohesive energies, and wide, direct bandgaps. arxiv.orgresearchgate.net These properties suggest their potential use in nano-electro-mechanical systems and as low-κ dielectric materials. arxiv.orgresearchgate.net

The Wurtz reaction is a method that has been optimized for the synthesis of 1,1'-biadamantane (B1295352), a precursor for various derivatives. hkd.hr The reaction of 1-chloroadamantane (B1585529) and 1,3-dichloroadamantane (B103686) with chlorosilanes and sodium has been shown to be highly dependent on the solvent, with aromatic hydrocarbons favoring the formation of silylated adamantane derivatives. dtic.mil These derivatives can then be used to construct more complex supramolecular structures.

Furthermore, ditopic polymantane thiol ligands, including those derived from biadamantane, have been utilized to stabilize gold nanoparticles and control their assembly into dense networks. acs.org These networks of sub-2-nm gold nanoparticles exhibit interesting properties and have potential applications in catalysis. acs.org Theoretical modeling using Density Functional Theory (DFT) has been employed to understand the bonding modes and packing of these biadamantane-stabilized nanoparticles. acs.org

| Precursor/Ligand | Resulting Assembly/Material | Key Findings |

| Mannose-functionalized bi-adamantane | Cyclodextrin vesicles (CDVs) | Enhanced recognition by Concanavalin A due to multivalent presentation. rsc.org |

| Boron and nitrogen functionalized adamantane | Zincblende and wurtzite crystals | High stability, large bulk moduli, and wide direct bandgaps. arxiv.orgresearchgate.net |

| 1,1'-Biadamantane | Brominated derivatives | Serve as starting materials for new supramolecular host-guest systems. hkd.hr |

| Ditopic bis-adamantane thiol ligands | Dense networks of gold nanoparticles | Control over nanoparticle size and network formation for catalytic applications. acs.org |

Chirality and Stereochemical Applications

The three-dimensional structure of biadamantane allows for the existence of chirality, a property that is crucial in many areas of chemistry, including asymmetric catalysis and the development of chiral materials.

Synthesis and Study of Chiral this compound Analogues

The synthesis of chiral biadamantane derivatives is a key step towards their application in stereoselective processes. While direct information on the synthesis of chiral this compound is limited in the provided context, the synthesis of other chiral adamantane and biadamantane derivatives has been reported. For instance, the synthesis of chiral ligands and catalysts often involves the use of sterically hindered molecules, a characteristic inherent to biadamantane structures. lookchem.com

The inherent chirality of certain polymantanes, such as the screw-shaped chiral pentamantanes isolated from petroleum, demonstrates that these diamondoid structures can possess non-superimposable mirror images. bris.ac.uk This intrinsic chirality can be exploited in the design of new chiral materials. The synthesis of 3,3'-dibromo-5,5',7,7'-tetramethyl-1,1'-biadamantane (B8632564) has also been documented, providing a potential precursor for chiral derivatives.

Applications in Asymmetric Catalysis or Chiral Materials

The application of chiral biadamantane derivatives in asymmetric catalysis is an area of active research. The steric bulk of the biadamantane scaffold can create a well-defined chiral environment around a catalytic center, influencing the stereochemical outcome of a reaction.

While direct examples of this compound in asymmetric catalysis are not detailed in the search results, the use of adamantane derivatives in creating chiral ligands is a known strategy. lookchem.com These ligands can be used in transition metal-catalyzed reactions to achieve high enantioselectivity. The development of chiral materials based on biadamantane could also lead to applications in areas such as chiral separations and nonlinear optics.

| Chiral Compound/Precursor | Potential Application | Relevant Findings |

| Chiral pentamantanes | Chiral materials | Naturally occurring diamondoid structures with inherent chirality. bris.ac.uk |

| 3,3'-Dibromo-5,5',7,7'-tetramethyl-1,1'-biadamantane | Precursor for chiral ligands | A synthetically accessible biadamantane derivative with potential for chiral functionalization. |

| Adamantane-based chiral ligands | Asymmetric catalysis | The steric bulk of adamantane can enforce a specific chiral environment. lookchem.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Strategies for 2,2'-Biadamantane

While established methods for synthesizing this compound exist, the pursuit of more efficient, scalable, and environmentally benign strategies remains a key focus. Current research is exploring novel catalytic systems and reaction conditions to improve yields and reduce the formation of byproducts. One area of investigation involves the use of 2-lithioadamantane, which has shown promise in producing this compound, although accompanied by the formation of adamantane (B196018). tandfonline.com Another approach that has been explored is the reaction of spiro[adamantane-2,4'-homoadamantan-5'-ol] in concentrated sulfuric acid, which yields both adamantylideneadamantane and this compound. archive.org Researchers are also investigating alternative precursors and reaction pathways to streamline the synthesis process. The development of a "static" method, where the reaction is conducted without stirring, has shown to be effective in the synthesis of 2-adamantylmagnesium bromide, with this compound being a significant product. kiku.dk

Computational Design and Prediction of this compound Properties

Computational chemistry is playing an increasingly important role in the study of this compound. Density Functional Theory (DFT) and other computational models are being used to predict a wide range of properties, including spectroscopic data, collision cross sections, and thermodynamic stability. bris.ac.ukuni.lu These theoretical calculations not only complement experimental findings but also guide the design of new this compound derivatives with tailored properties. For example, computational studies can help identify promising candidates for specific applications by predicting their electronic, optical, and mechanical characteristics before they are synthesized in the lab. nih.gov This predictive power accelerates the discovery and development of new materials based on the this compound scaffold.

Expansion into Bio-Inspired and Pharmaceutical Research

The unique structural and lipophilic properties of the adamantane cage have long been exploited in medicinal chemistry. nih.gov While research on this compound in this area is still emerging, its potential is significant. The rigid biadamantane core can serve as a scaffold for the development of new therapeutic agents. ontosight.aiacs.org For instance, derivatives of 1,1'-biadamantane (B1295352) have been investigated for their potential applications in pharmaceutical research. ontosight.ai The introduction of functional groups onto the this compound framework can lead to compounds with specific biological activities. smolecule.com The exploration of this compound derivatives as enzyme inhibitors, receptor antagonists, or drug delivery vehicles represents a promising frontier in pharmaceutical research.

Development of Next-Generation Materials Based on this compound Architectures

The inherent rigidity, thermal stability, and diamond-like structure of this compound make it an attractive building block for the creation of novel materials with exceptional properties. lookchem.com Researchers are actively exploring the incorporation of this compound units into polymers, leading to materials with enhanced thermal stability, mechanical strength, and desirable optical or electronic properties. researchgate.nettennessee.edupsu.edudtic.mil For example, microporous organic polymers (MOPs) based on hexaphenylbiadamantane have demonstrated high surface area, exceptional thermal and chemical stability, and capabilities for gas capture and vapor adsorption. aston.ac.uk The development of such materials opens up possibilities for applications in areas like gas storage, separation technologies, and advanced composites. researchgate.netresearchgate.net The synthesis of dinuclear complexes with biadamantane spacers has also been explored for their luminescence properties and potential in electronic applications. acs.org

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2,2'-Biadamantane, and what methodological challenges arise during its preparation?

- Methodological Answer : The synthesis of this compound typically involves coupling reactions of adamantane derivatives, such as electrosynthetic reduction of 1-iodoadamantane in aprotic solvents . Key challenges include controlling reaction conditions (e.g., solvent polarity, temperature) to minimize by-products like adamantane and ensuring regioselectivity. Experimental protocols should prioritize inert atmospheres (e.g., argon) and electrochemical setups with silver cathodes for reproducibility. Characterization via NMR and mass spectrometry (MS) is critical to confirm structural integrity .

Q. How can researchers reliably characterize the structural and electronic properties of this compound?

- Methodological Answer : Use X-ray crystallography to resolve its rigid, diamondoid structure, complemented by computational methods (e.g., DFT) to analyze electronic properties. NMR spectroscopy (¹H/¹³C) is essential for verifying bond connectivity, while IR spectroscopy identifies functional groups. Challenges include resolving overlapping signals due to symmetry; deuteration or low-temperature NMR may improve spectral clarity .

Q. What experimental protocols are recommended for assessing the thermal stability of this compound?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled heating rates (e.g., 10°C/min in nitrogen). Compare decomposition temperatures with adamantane derivatives to evaluate stability. Document any exothermic/endothermic events and correlate with structural rigidity. For reproducibility, use standardized calibration curves and replicate experiments to account for instrument variability .

Advanced Research Questions

Q. How do mechanistic studies resolve contradictions in the electrosynthetic pathways of this compound?

- Methodological Answer : Conflicting reports on one- vs. two-electron reduction mechanisms require cyclic voltammetry (CV) and controlled-potential electrolysis to identify intermediates. For example, Isse et al. (2006) demonstrated that benzyl bromide reduction at silver cathodes proceeds via a two-electron pathway, which may parallel this compound synthesis. Use isotopic labeling (e.g., deuterated solvents) and in-situ spectroelectrochemical techniques to track reaction pathways .

Q. What computational strategies optimize the synthesis and functionalization of this compound?